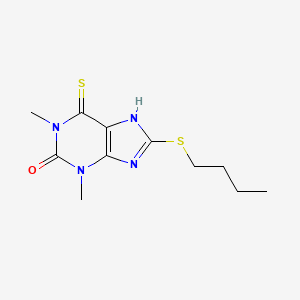
Theophylline, 8-butylthio-6-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-butylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the presence of butylthio and thio groups at the 8th and 6th positions, respectively. The molecular formula of Theophylline, 8-butylthio-6-thio- is C11H16N4OS2, and it has a molecular weight of 284.43 g/mol . Theophylline derivatives are known for their pharmacological properties, including bronchodilation and anti-inflammatory effects.
Vorbereitungsmethoden
The synthesis of Theophylline, 8-butylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with butylthiol and a sulfur source under specific conditions. The reaction typically requires a proton solvent and may involve the use of catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Theophylline, 8-butylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The butylthio and thio groups can be substituted with other functional groups under appropriate conditions .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-butylthio-6-thio- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of thio and butylthio substitutions on theophylline derivatives.
Biology: Researchers investigate its potential biological activities, including anti-inflammatory and bronchodilatory effects.
Medicine: It is explored for its potential therapeutic applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Theophylline, 8-butylthio-6-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Theophylline, 8-butylthio-6-thio- is compared with other similar compounds, such as:
Theophylline: The parent compound, known for its bronchodilatory and anti-inflammatory effects.
Theobromine: Another methylxanthine with similar pharmacological properties but less potent than theophylline.
Caffeine: A well-known stimulant with similar mechanisms of action but different therapeutic applications .
The unique substitutions in Theophylline, 8-butylthio-6-thio- enhance its pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6493-29-4 |
|---|---|
Molekularformel |
C11H16N4OS2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
8-butylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(16)15(3)9(7)17/h4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
JTKHAEGWWHAFTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


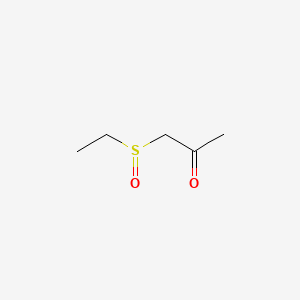
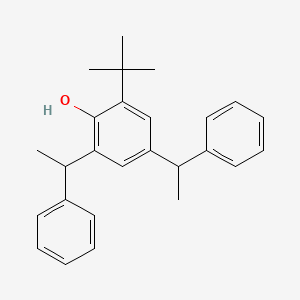
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
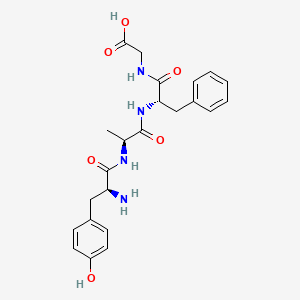


![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
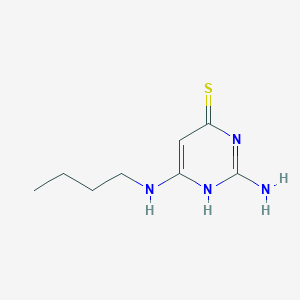

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)


![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
